molecular formula C21H17N5O4 B11681741 N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide

N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide

Cat. No.: B11681741
M. Wt: 403.4 g/mol
InChI Key: XNWAVXANOAWSEZ-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with nitrobenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then subjected to cyclization with sodium azide to form the benzotriazole ring. The final product is obtained through purification and recrystallization processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. Key steps include the careful control of temperature, pressure, and reaction time to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzotriazole ring can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    Benzotriazole: A parent compound with applications in corrosion inhibition and UV stabilization.

    4-ethoxyphenyl derivatives: Various compounds with similar structural motifs used in pharmaceuticals and materials science.

Uniqueness

N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide stands out due to its unique combination of a benzotriazole ring and a nitrobenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17N5O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C21H17N5O4/c1-2-30-18-9-7-16(8-10-18)25-23-19-11-6-15(13-20(19)24-25)22-21(27)14-4-3-5-17(12-14)26(28)29/h3-13H,2H2,1H3,(H,22,27)

InChI Key

XNWAVXANOAWSEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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